4-Dimethylaminostilbene
Overview
Description
Synthesis Analysis
The synthesis of 4-Dimethylaminostilbene and related compounds typically involves the condensation of dimethylamino-benzaldehyde with an appropriate nitro-stilbene derivative. Innovative synthetic approaches, such as microwave irradiation technique, have been utilized to enhance the efficiency of the synthesis process, providing high yields and purity of the target compounds (Kurian et al., 2013).
Molecular Structure Analysis
Molecular structure analysis through single crystal X-ray diffraction has revealed detailed insights into the geometry of 4-Dimethylaminostilbene derivatives. These studies indicate that the presence of dimethylamino and nitro groups in the stilbene framework leads to a push-pull electronic system, where electron-donating and electron-withdrawing groups are positioned at opposite ends of the π-conjugated system, resulting in a significant charge-transfer character within the molecule. The molecular structure influences the compound's electronic properties and its interactions with light (Meerssche & Leroy, 2010).
Chemical Reactions and Properties
4-Dimethylaminostilbene exhibits a variety of chemical reactions, notably its ability to undergo protonation, affecting its absorption and emission spectra. Theoretical investigations have demonstrated that protonation leads to tuning of the emitted color in OLEDs, providing a mechanism for the development of color-tunable light-emitting devices. DFT and TDDFT calculations have been crucial in understanding these processes, aiding in the rationalization of experimental results (Petsalakis et al., 2010).
Physical Properties Analysis
The photophysical properties of 4-Dimethylaminostilbene have been extensively studied, with particular focus on its fluorescence characteristics. The compound exhibits strong fluorescence, which can be tuned through structural modifications or environmental conditions such as solvent polarity. Such properties are pivotal in the compound's applications in fluorescence spectroscopy and materials science (Muniz-Miranda et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-Dimethylaminostilbene, such as its reactivity and interaction with light, are closely tied to its molecular structure. The presence of electron-donating and electron-withdrawing groups facilitates intramolecular charge transfer upon excitation, leading to significant changes in its photophysical behavior. This ICT process is fundamental to the compound's utility in various applications, including as a probe in studying solvent dynamics and in the design of advanced optical materials (Arzhantsev et al., 2006).
Scientific Research Applications
Carcinogenic Properties and Dose-Response Relationship :
- 4-Dimethylaminostilbene administered to rats showed a linear increase in binding to proteins, rRNA, and DNA in various tissues, indicating a dose-dependent increase in carcinogenic risk without a pharmacokinetically determined threshold at low doses (Neumann, 1980).
Inhibition of Cellular Proliferation and Tumor Growth :
- The compound was found to inhibit cellular proliferation in various cancer models, such as Walker rat carcinoma 256, and its effectiveness was partly dependent on the nutritional state of the host (J. W. Green & C. Lushbaugh, 1949).
Acute Toxic Effects :
- Studies on acute toxicity in rats revealed specific lesions in the stomach epithelium, bone marrow incapacity, and effects on peripheral blood cells leading to acute anemia, identifying these as potential causes of death from high doses of 4-Dimethylaminostilbene (P. Marquardt, W. Romen, & H. Neumann, 2004).
Photophysical Properties :
- Investigations into the photophysical behavior of derivatives of 4-Dimethylaminostilbene, such as 3-dimethylaminostilbene, revealed insights into their absorption spectra, fluorescence quantum yields, and excited state properties (F. Lewis & W. Weigel, 2000).
Metabolic Activation and Nucleic Acid Binding :
- Comparative studies on the metabolic activation and binding to nucleic acids of aminostilbene derivatives supported the idea that metabolic activation is crucial for their biologic activity, with carcinogenic derivatives showing stronger binding to DNA (Neumann, 1981).
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHHPDRXLIMPM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020720 | |
Record name | (E)-4-Dimethylaminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminostilbene | |
CAS RN |
838-95-9, 1145-73-9 | |
Record name | trans-4-Dimethylaminostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Dimethylaminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dimethylaminostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-4-Dimethylaminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)stilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DIMETHYLAMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7P79915N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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